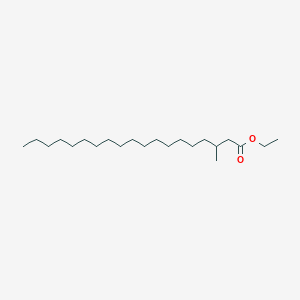

Ethyl 3-methylnonadecanoate

Description

Ethyl 3-methylnonadecanoate is a branched-chain ethyl ester derived from a 19-carbon carboxylic acid (nonadecanoic acid) with a methyl substituent at the third carbon. Such esters are often studied for their roles in organic synthesis, solvent applications, and bioactive compound extraction . Hypothetically, its extended alkyl chain may confer higher hydrophobicity compared to shorter-chain analogs, impacting solubility and chromatographic behavior.

Properties

CAS No. |

65128-51-0 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

ethyl 3-methylnonadecanoate |

InChI |

InChI=1S/C22H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-22(23)24-5-2/h21H,4-20H2,1-3H3 |

InChI Key |

XALTWFFDSODZHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylnonadecanoate can be synthesized through the esterification of 3-methylnonadecanoic acid with ethanol. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

3-methylnonadecanoic acid+ethanol→Ethyl 3-methylnonadecanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylnonadecanoate, like other esters, can undergo several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol in the presence of an acid or base.

Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: An alcohol and a catalyst, such as sodium methoxide.

Major Products Formed

Hydrolysis: 3-methylnonadecanoic acid and ethanol.

Reduction: 3-methylnonadecanol.

Transesterification: A different ester and ethanol.

Scientific Research Applications

Ethyl 3-methylnonadecanoate has various applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-methylnonadecanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of 3-methylnonadecanoic acid and ethanol. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Ethyl 3-methylnonadecanoate can be compared to esters with modifications in chain length, branching, and functional groups (e.g., hydroxyl, cyano, or nitro groups). Key examples include:

Table 1: Structural and Molecular Comparisons

*Hypothetical data based on structural analogs.

Key Observations :

- Chain Length: Longer chains (e.g., C19 in this compound) increase molecular weight and hydrophobicity compared to shorter analogs like methyl laurate (C12) .

- Branching vs. Linear Chains: Branched esters (e.g., this compound) typically exhibit lower melting points and altered solubility compared to linear-chain esters like methyl laurate .

- Functional Groups: Hydroxyl or cyano groups enhance polarity, influencing retention factors in chromatography. For instance, hydroxylated esters (e.g., Ethyl 3-hydroxydodecanoate) may exhibit higher retention in reverse-phase HPLC compared to non-polar analogs .

Physicochemical and Chromatographic Properties

Table 2: Hypothetical Physicochemical Properties

*Estimated based on structural analogs.

Discussion :

- Solubility: this compound’s long chain and branching likely render it insoluble in water, akin to methyl laurate . Polar substituents (e.g., hydroxyl in Ethyl 3-hydroxydodecanoate) marginally improve water miscibility .

- Chromatography: In ethyl acetate extracts (common in phytochemical studies), non-polar esters like this compound would elute later in GC-MS analyses compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.